molecular formula C7H11ClN2O2 B6208643 1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride CAS No. 1813589-78-4

1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

Cat. No.: B6208643
CAS No.: 1813589-78-4
M. Wt: 190.6
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Description

1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is a synthetic organic compound with the molecular formula C7H11ClN2O2

Properties

CAS No.

1813589-78-4

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.6

Purity

95

Origin of Product

United States

Preparation Methods

Anhydride-Based Cyclization with 2-(Methylamino)ethylamine

A direct route involves reacting maleic anhydride with 2-(methylamino)ethylamine under controlled conditions. The process proceeds via initial formation of a maleamic acid intermediate, followed by cyclodehydration to yield the maleimide core.

Reaction Conditions:

  • Solvent: Toluene or chloroform under reflux (60–110°C).

  • Catalyst: Cupric chloride (0.1 equiv) accelerates cyclization.

  • Yield: 75–85% after 5–8 hours.

Mechanistic Insight:
Maleic anhydride reacts exothermically with the primary amine, forming a maleamic acid. Cyclization is thermally driven, with polar aprotic solvents (e.g., chloroform) stabilizing the transition state. The hydrochloride salt is precipitated by adding concentrated HCl to the reaction mixture post-cyclization.

Challenges:

  • Competing acyclic byproducts form at suboptimal temperatures.

  • Overheating degrades the maleimide ring, necessitating precise temperature control.

Carbamate Protection-Deprotection Strategy

To prevent undesired side reactions during cyclization, a tert-butyl carbamate (Boc)-protected intermediate is synthesized first.

Step 1: Boc Protection of 2-(Methylamino)ethylamine

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.

  • Conditions: Room temperature, 12 hours.

  • Yield: >90%.

Step 2: Reaction with Maleic Anhydride

  • Solvent: Acetone or diethyl ether.

  • Temperature: 0–5°C to minimize premature cyclization.

  • Intermediate: Boc-protected maleamic acid.

Step 3: Cyclization and Deprotection

  • Cyclization: Heated in toluene at 80°C for 3 hours.

  • Deprotection: Treated with 4M HCl in dioxane, yielding the hydrochloride salt.

  • Overall Yield: 68–72%.

Advantages:

  • Boc protection prevents Michael addition side reactions.

  • Hydrochloride salt formation ensures product stability.

Alternative Route via N-Methylmaleimide Alkylation

N-Methylmaleimide serves as a pre-formed pyrrole-2,5-dione precursor, alkylated with 2-chloroethylmethylamine.

Reaction Scheme:

  • Alkylation:

    • Reagents: N-Methylmaleimide, 2-chloroethylmethylamine, K₂CO₃.

    • Solvent: DMF, 60°C, 6 hours.

    • Yield: 50–55%.

  • Salt Formation:

    • Process: The free base is treated with HCl gas in ethyl acetate.

    • Purity: >95% by NMR.

Limitations:

  • Lower yields due to competing elimination reactions.

  • Requires rigorous drying to avoid hydrolysis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal solvent polarity critically impacts cyclization efficiency:

SolventTemperature (°C)Time (h)Yield (%)
Toluene110595
Chloroform60885
Diethyl ether254845

Data adapted from.

Polar aprotic solvents (toluene, chloroform) enhance cyclization rates by stabilizing dipolar intermediates. Prolonged reaction times in diethyl ether favor byproduct formation.

Catalytic Additives

Cupric chloride (0.1 equiv) increases reaction velocity by facilitating anhydride activation. However, excess catalyst promotes decomposition, necessitating careful stoichiometry.

Structural Characterization

X-ray Crystallography

Single-crystal X-ray analysis of analogous compounds confirms:

  • Bond Lengths: N1–C2 (1.38 Å) and C2–O1 (1.21 Å), consistent with maleimide resonance stabilization.

  • Torsional Angles: The methylaminoethyl sidechain adopts a twisted conformation (dihedral angle: 64.8°–85.6°), minimizing steric clash with the dione ring.

NMR Spectroscopy

  • ¹H NMR (D₂O): δ 3.15 (s, 3H, N–CH₃), 3.45–3.60 (m, 4H, –CH₂–NH–CH₂–), 6.85 (s, 2H, maleimide H).

  • ¹³C NMR: δ 170.5 (C=O), 135.2 (C=C), 45.8 (N–CH₃) .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-(methylamino)ethanol: A related compound with similar functional groups but different structural arrangement.

    1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol hydrochloride: Another compound with a methylamino group, used in different applications.

Uniqueness: 1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride, a synthetic organic compound with the molecular formula C7H11ClN2O2 and a molecular weight of 190.63 g/mol, exhibits diverse biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a methylaminoethyl group. The hydrochloride form enhances its solubility and stability, facilitating its use in laboratory settings and potential therapeutic applications.

PropertyValue
CAS Number1813589-78-4
Molecular FormulaC7H11ClN2O2
Molecular Weight190.63 g/mol
Purity95%

Biological Activity Overview

Research indicates that 1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride interacts with various biomolecular targets, potentially modulating receptor or enzyme activity. This interaction is critical for understanding its therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. These interactions can lead to alterations in cellular signaling pathways, which are essential for various physiological processes.

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies have shown that derivatives of pyrrole compounds exhibit significant antiproliferative effects on cancer cell lines. For instance, similar compounds demonstrated the ability to inhibit the growth of colon cancer cells (HCT-116) with GI50 values in the nanomolar range .
  • Cyclooxygenase Inhibition : A related study focused on the synthesis and biological evaluation of pyrrole derivatives as cyclooxygenase (COX) inhibitors. Some derivatives showed potent COX-2 inhibitory activity, suggesting potential anti-inflammatory applications .
  • Molecular Docking Studies : Molecular docking studies have provided insights into the binding affinities of these compounds to target proteins. For example, certain derivatives exhibited strong interactions with ATP-binding domains of growth factor receptors (EGFR and VEGFR), indicating their potential as targeted therapies for malignancies .

Comparative Analysis with Similar Compounds

The unique substitution pattern on the pyrrole ring distinguishes 1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride from other pyrrole derivatives. The following table summarizes key differences:

Compound NameMolecular FormulaKey Activity
1-[2-(methylamino)ethyl]-...C7H11ClN2O2Antitumor, COX inhibition
4-amino-3-chloro-1H-pyrrole-2,5-dioneC4H4ClN3O2Antitumor
1-methyl-1H-pyrrole-2,5-dioneC6H8N2O2Anti-inflammatory

Q & A

Q. How to reconcile conflicting reports on the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via LC-MS and compare kinetics (t1/2) .
  • Degradation Pathway Mapping : Identify major degradation products (e.g., hydrolysis of the dione ring) using high-resolution MS/MS .

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